Functional Group Architecture: Bifunctional Epoxy-Alcohol vs. Simple Diepoxide
The target compound is structurally differentiated from its closest analog, limonene diepoxide (CAS 96-08-2), by the presence of a primary hydroxymethyl group in place of a methyl group. Limonene diepoxide contains two epoxide rings and zero hydroxyl groups (C10H16O2, MW 168.23 g/mol), while the target compound is a bifunctional monomer containing two epoxide rings and one primary hydroxyl group (C10H16O3, MW 184.23 g/mol) [1].
| Evidence Dimension | Functional group composition |
|---|---|
| Target Compound Data | Two epoxide groups + one primary alcohol group (C10H16O3) |
| Comparator Or Baseline | Limonene diepoxide (CAS 96-08-2): two epoxide groups, zero alcohol groups (C10H16O2) |
| Quantified Difference | Presence of one additional reactive hydroxyl functionality; molecular weight difference of +16 g/mol |
| Conditions | Structural comparison based on established chemical identity |
Why This Matters
This functional group difference categorically changes the compound's role from a simple crosslinker to a reactive monomer capable of participating in both epoxy-based and alcohol-based polymerization pathways, which directly impacts formulation design.
- [1] Wikidata. [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol (Q82736876). https://www.wikidata.org/wiki/Q82736876. View Source
